2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Overview
Description
2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:
Amination: Introduction of the anilino group through nucleophilic substitution.
Esterification: Formation of the oxoethoxy linkage via esterification reactions.
Amidation: Coupling of the benzamide core with the pyridinylmethyl phenyl group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and catalyst selection to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted benzamides, quinones, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Sodium sulfate: An inorganic compound with various industrial applications.
Uniqueness
2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to its complex structure, which allows for diverse chemical modifications and applications
Properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethoxy]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c1-20-7-12-26(21(2)17-20)32-28(33)19-35-27-6-4-3-5-25(27)29(34)31-24-10-8-22(9-11-24)18-23-13-15-30-16-14-23/h3-17H,18-19H2,1-2H3,(H,31,34)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVAYSXWXAQEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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